molecular formula C24H19ClN4O3S B307927 1-[6-[5-(2-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

1-[6-[5-(2-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

Cat. No.: B307927
M. Wt: 479 g/mol
InChI Key: IXLOIMKGMRVONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-[5-(2-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazino-benzoxazepine core, which is fused with a chlorophenyl and furyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[6-[5-(2-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine coreThe reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

1-[6-[5-(2-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-[5-(2-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes .

Comparison with Similar Compounds

When compared to other similar compounds, 1-[6-[5-(2-CHLOROPHENYL)-2-FURYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE stands out due to its unique triazino-benzoxazepine core and the presence of both chlorophenyl and furyl groups. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479 g/mol

IUPAC Name

1-[6-[5-(2-chlorophenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C24H19ClN4O3S/c1-3-20(30)29-17-11-7-5-9-15(17)21-22(26-24(33-2)28-27-21)32-23(29)19-13-12-18(31-19)14-8-4-6-10-16(14)25/h4-13,23H,3H2,1-2H3

InChI Key

IXLOIMKGMRVONW-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC=CC=C5Cl

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC=CC=C5Cl

Origin of Product

United States

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